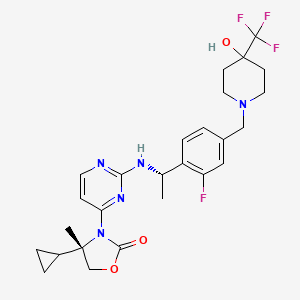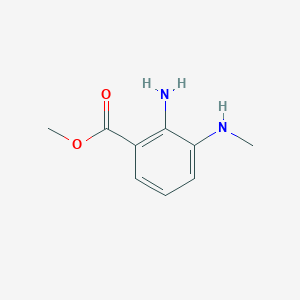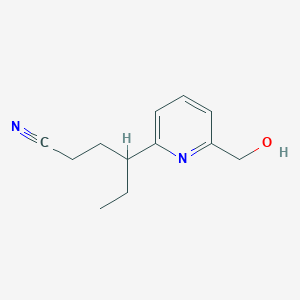
4-(6-(Hydroxymethyl)pyridin-2-yl)hexanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-(Hydroxymethyl)pyridin-2-yl)hexanenitrile is an organic compound with the molecular formula C12H16N2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a hydroxymethyl group attached to the pyridine ring and a hexanenitrile chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Hydroxymethyl)pyridin-2-yl)hexanenitrile typically involves the reaction of 2-chloropyridine with hexanenitrile in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde in the presence of a catalyst such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-(Hydroxymethyl)pyridin-2-yl)hexanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: 4-(6-(Carboxymethyl)pyridin-2-yl)hexanenitrile.
Reduction: 4-(6-(Hydroxymethyl)pyridin-2-yl)hexylamine.
Substitution: 4-(6-(Hydroxymethyl)-3-nitropyridin-2-yl)hexanenitrile.
Aplicaciones Científicas De Investigación
4-(6-(Hydroxymethyl)pyridin-2-yl)hexanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(6-(Hydroxymethyl)pyridin-2-yl)hexanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the nitrile group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydroxymethyl)pyridine: Lacks the hexanenitrile chain, making it less hydrophobic.
2-(Hydroxymethyl)pyridine: The hydroxymethyl group is attached to a different position on the pyridine ring.
4-(6-(Hydroxymethyl)pyridin-2-yl)hexanoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
4-(6-(Hydroxymethyl)pyridin-2-yl)hexanenitrile is unique due to the presence of both a hydroxymethyl group and a hexanenitrile chain, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, including chemistry, biology, and medicine.
Propiedades
Número CAS |
1956382-46-9 |
|---|---|
Fórmula molecular |
C12H16N2O |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
4-[6-(hydroxymethyl)pyridin-2-yl]hexanenitrile |
InChI |
InChI=1S/C12H16N2O/c1-2-10(5-4-8-13)12-7-3-6-11(9-15)14-12/h3,6-7,10,15H,2,4-5,9H2,1H3 |
Clave InChI |
OCOGPOZPPDWIFP-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCC#N)C1=CC=CC(=N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


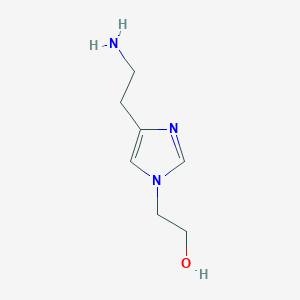
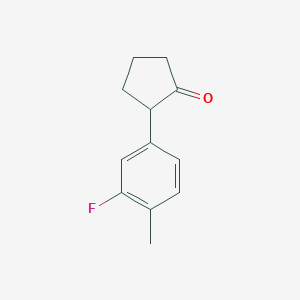
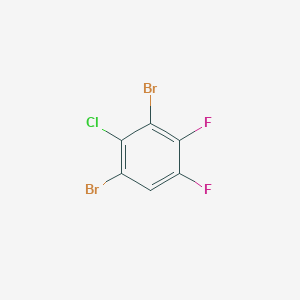

![(2S,2(1)R)-8-ethenyl-2(1),2(2)-bis(methoxycarbonyl)-17-(3-methoxy-3-oxopropyl)-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13-propanoic acid](/img/structure/B13090894.png)
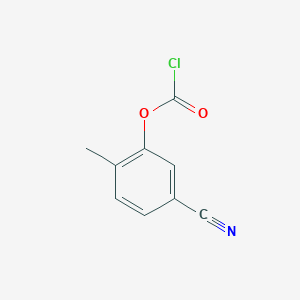
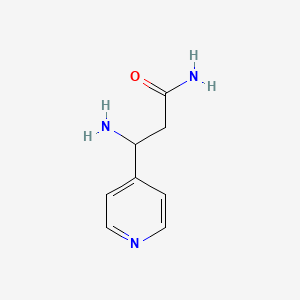
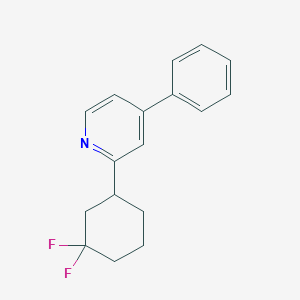
![3-Cyclobutyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13090933.png)
![6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13090935.png)

